An In-depth Technical Guide to 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
An In-depth Technical Guide to 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. The document elucidates the structural and physicochemical properties of the molecule, outlines a detailed synthetic protocol, and discusses methods for its characterization. Furthermore, it explores the potential pharmacological significance of this compound by examining the established biological activities of its core components—the piperidine ring and the 1,2,4-oxadiazole moiety. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, particularly those targeting the central nervous system and other pathways where piperidine and oxadiazole scaffolds have demonstrated utility.
Introduction and Nomenclature
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] Similarly, the 1,2,4-oxadiazole ring is a valued heterocycle in drug design, often employed as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles.[3][4] The conjugation of these two moieties in 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine results in a molecule with significant potential for novel pharmacological activity.
IUPAC Name: 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
The naming follows the standard IUPAC rules for heterocyclic compounds, where the piperidine ring is the parent hydride, and the 1,2,4-oxadiazolyl group is a substituent at the 3-position.
Physicochemical and Structural Properties
Predicting the physicochemical properties of a novel compound is a critical step in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is not widely available, we can infer its likely properties based on its constituent parts and related known compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₁₀H₁₇N₃O | Based on chemical structure. |
| Molecular Weight | 195.26 g/mol | Calculated from the molecular formula.[5] |
| Appearance | Colorless to pale yellow oil or low melting solid | Inferred from similar piperidine derivatives.[5] |
| pKa (of piperidine N) | 8.5 - 9.5 | The piperidine nitrogen is a secondary amine, and its basicity is expected to be in this range, slightly influenced by the electron-withdrawing nature of the oxadiazole ring.[6] |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | The isopropyl and piperidine groups contribute to lipophilicity, while the nitrogen and oxygen atoms of the heterocycles add some polarity. This value suggests good membrane permeability.[7] |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane). The hydrochloride salt would be water-soluble. | Typical for small organic molecules of this nature. |
Structural Diagram:
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard methodologies for 1,2,4-oxadiazole synthesis.
Step 1: Synthesis of N-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine
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To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂) at room temperature, add a coupling agent such as HATU (1.1 eq) and HOBt (1.1 eq).
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Stir the mixture for 15-20 minutes to activate the carboxylic acid.
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Add isobutyramidine hydrochloride (1.2 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford the N-Boc protected intermediate.
Step 2: Deprotection to Yield 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
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Dissolve the N-Boc protected intermediate (1.0 eq) in a minimal amount of dichloromethane.
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Add an excess of trifluoroacetic acid (TFA) (10-20 eq) or a saturated solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting residue can be triturated with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).
-
For the free base, the salt can be dissolved in water, the pH adjusted to >10 with a base (e.g., NaOH or K₂CO₃), and the product extracted with an organic solvent like dichloromethane or ethyl acetate.
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The combined organic extracts are then dried, filtered, and concentrated to yield the final product.
Characterization
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the range of 1.5-2.2 ppm and 2.8-3.5 ppm corresponding to the piperidine ring protons. [8][9] - A septet around 3.0-3.3 ppm for the isopropyl CH. - A doublet around 1.2-1.4 ppm for the isopropyl CH₃ groups. - A broad singlet for the piperidine N-H proton. |
| ¹³C NMR | - Resonances for the piperidine carbons typically between 25-55 ppm. [10] - Resonances for the isopropyl carbons (CH and CH₃). - Two distinct signals for the oxadiazole ring carbons, typically in the aromatic region (>160 ppm). |
| Mass Spectrometry (ESI-MS) | - A prominent [M+H]⁺ ion at m/z 196.14. |
| Infrared (IR) Spectroscopy | - N-H stretching vibration around 3300-3400 cm⁻¹. - C-H stretching vibrations for aliphatic groups around 2850-3000 cm⁻¹. - C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹. |
Potential Pharmacological Applications and Future Directions
While no specific biological data for 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine has been reported in the public domain, the pharmacological activities of its constituent moieties suggest several potential therapeutic applications.
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Central Nervous System (CNS) Disorders: Piperidine derivatives are well-represented in drugs targeting CNS disorders, including antipsychotics, antidepressants, and analgesics. [2][11]The physicochemical properties of the title compound suggest it may have the potential to cross the blood-brain barrier.
-
Anticancer Activity: Both piperidine and oxadiazole derivatives have been investigated as potential anticancer agents. [7][12]Some piperidine-containing compounds have been shown to act as inhibitors of protein-protein interactions, such as the HDM2-p53 interaction. [12]* Antimicrobial Properties: The oxadiazole nucleus is a common feature in compounds with antibacterial and antifungal activities. [13] Logical Framework for Future Research:
Caption: A logical progression for the investigation of the therapeutic potential of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine.
Future research should focus on the synthesis of this compound and its analogs, followed by a systematic evaluation of their biological activities in relevant in vitro and in vivo models. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this chemical scaffold for specific therapeutic targets.
Safety and Handling
As with any novel chemical entity, 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine represents a promising, yet underexplored, chemical entity at the intersection of two pharmacologically significant scaffolds. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic applications. The outlined synthetic strategy is robust and based on established chemical principles, and the predicted physicochemical properties suggest that this compound is a viable candidate for drug discovery programs. Further empirical investigation is warranted to fully elucidate the biological activity and therapeutic potential of this and related molecules.
References
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- Weiss, F. T., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 9(1), 70-80.
- Carreira, E. M., et al. (2019). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem, 21(1), 101-109.
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